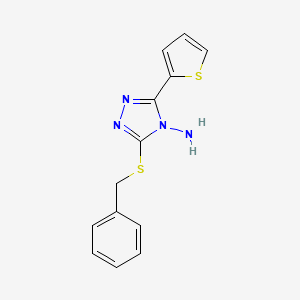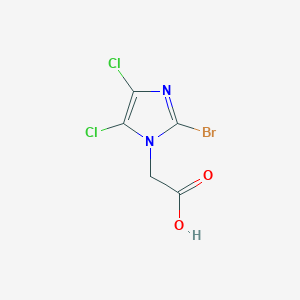
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid
説明
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid (2-Br-4,5-Cl-IAA) is a synthetic compound that has been studied for its potential applications in science and research. It is a derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA), and has been used in a variety of studies due to its ability to mimic the effects of IAA. 2-Br-4,5-Cl-IAA has been studied for its potential use in biochemistry, physiology, and other areas of research.
科学的研究の応用
Halogenation Studies
Imidazole derivatives, including compounds similar to 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid, have been extensively studied in halogenation reactions. For example, Yutilov et al. (2005) explored the chlorination and bromination of various imidazole derivatives, revealing insights into the formation of dihalogenated imidazoles under specific conditions (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005). Additionally, Yutilov et al. (2005) investigated the pathways of halogenation in different acetic acid concentrations, further understanding the role of solvent concentration in the halogenation of imidazole derivatives (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Synthesis and Characterization
Research by Gan and Tang (2011) focused on synthesizing novel imidazole derivatives and studying their structural properties. This includes the study of coordination modes in imidazole-based compounds, which is relevant to understanding the chemical behavior of this compound (Gan & Tang, 2011).
Molecular Interactions and Properties
The study of molecular rearrangements and interactions in imidazole derivatives, as researched by Klásek, Lyčka, and Holčapek (2007), contributes to understanding the reactivity and potential applications of compounds like this compound (Klásek, Lyčka, & Holčapek, 2007).
Antimicrobial Activity
The synthesis and evaluation of imidazole derivatives for antimicrobial activity, as studied by Sharma et al. (2017), indicate the potential of imidazole compounds, including those similar to this compound, in developing new antimicrobial agents (Sharma, Sharma, Singh, Kaur, Srivastava, & Ishar, 2017).
Advanced Material Studies
The research on the chromotropic properties of imidazole derivatives by Sakaino (1983) provides insights into the potential use of these compounds in material science, particularly in developing materials with unique optical properties (Sakaino, 1983).
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various biological receptors, including angiotensin II and thromboxane A2 , which play crucial roles in blood pressure regulation and platelet aggregation, respectively .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of imidazole compounds .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions might include the development of new imidazole derivatives with improved pharmacological activities.
特性
IUPAC Name |
2-(2-bromo-4,5-dichloroimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2O2/c6-5-9-3(7)4(8)10(5)1-2(11)12/h1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIREHIYMFEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


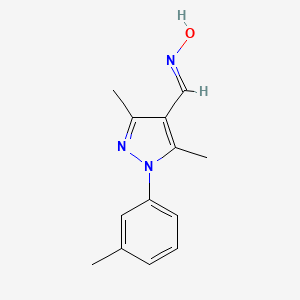
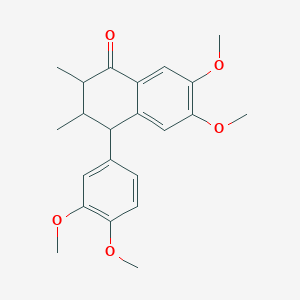
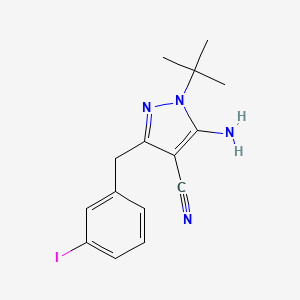
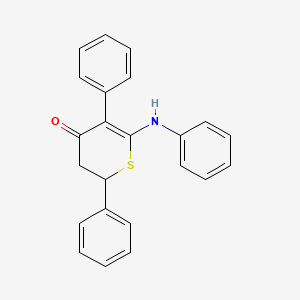

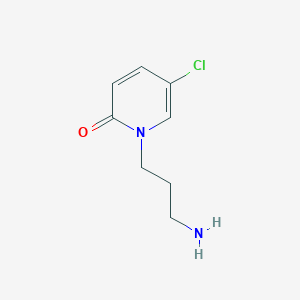
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
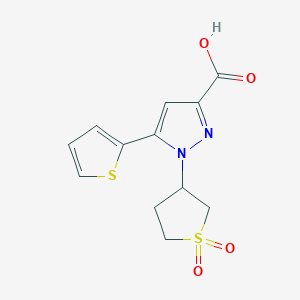
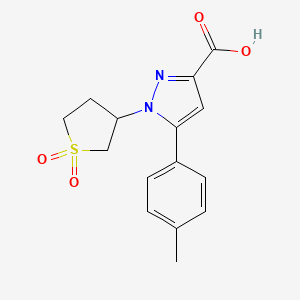
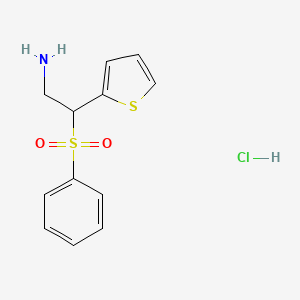


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
